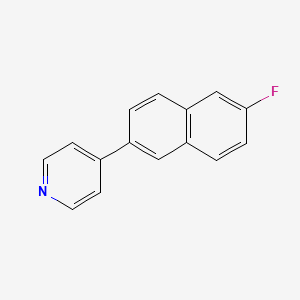

4-(6-Fluoronaphthalen-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10FN |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

4-(6-fluoronaphthalen-2-yl)pyridine |

InChI |

InChI=1S/C15H10FN/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-10H |

InChI Key |

SWYXWYWNAGJGRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(6-Fluoronaphthalen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the predicted chemical properties and a proposed synthetic route for 4-(6-Fluoronaphthalen-2-yl)pyridine. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is based on established chemical principles and data from analogous compounds.

Introduction

This compound is a fluorinated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the naphthalene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The pyridine moiety provides a polar, basic nitrogen atom, which can be crucial for forming hydrogen bonds or acting as a ligand for metal catalysts. This guide summarizes the predicted chemical properties of this compound and provides a detailed, generalized experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.

Predicted Chemical Properties

Quantitative data for this compound is not currently available in the literature. The following table summarizes predicted properties and data from structurally analogous compounds to provide an estimated profile.

| Property | Predicted/Analogous Value | Source/Basis for Prediction |

| Molecular Formula | C₁₅H₁₀FN | - |

| Molecular Weight | 223.25 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy with other biaryl pyridines |

| Melting Point | Not available | - |

| Boiling Point | > 300 °C (Predicted) | Based on analogous high molecular weight biaryl compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO); Poorly soluble in water. | General solubility of non-polar aromatic compounds |

| pKa (of pyridinium ion) | ~5.0 | Analogy with 4-phenylpyridine (pKa ~5.5) with slight electron-withdrawing effect of the fluoronaphthyl group |

| logP (Predicted) | ~4.0 - 4.5 | Based on the lipophilicity of naphthalene and pyridine moieties, and the contribution of the fluorine atom |

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide. Two primary pathways are proposed:

-

Route A: Coupling of 4-pyridylboronic acid with a 2-halo-6-fluoronaphthalene.

-

Route B: Coupling of (6-fluoronaphthalen-2-yl)boronic acid with a 4-halopyridine.

The choice of route would depend on the commercial availability and stability of the starting materials.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed Suzuki-Miyaura cross-coupling synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established literature procedures for similar biaryl syntheses and should be optimized for this specific transformation.[[“]]

Materials and Reagents

-

6-Fluoro-2-bromonaphthalene (or other suitable 2-halo-6-fluoronaphthalene)

-

4-Pyridylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Reaction Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-bromonaphthalene (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Degassed solvents (e.g., toluene and water in a 4:1 ratio) are added via syringe.

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) is added to the reaction mixture under a positive flow of the inert gas.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2]

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals in the aromatic region corresponding to the protons on the pyridine and fluoronaphthalene rings.

-

¹³C NMR: Will show the corresponding carbon signals, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

-

¹⁹F NMR: A singlet or a complex multiplet is expected, depending on the coupling with neighboring protons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the aromatic rings and the C-F bond.

Safety Precautions

-

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric and should be handled under an inert atmosphere.[3][4] Avoid inhalation of dust and contact with skin.[5][6][7]

-

Organoboron Compounds: Boronic acids and their derivatives can be irritants.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some boron compounds have shown reproductive toxicity at high concentrations.[9]

-

Solvents: Organic solvents used in the synthesis are often flammable and may be toxic. Handle with care in a well-ventilated area and away from ignition sources.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the 4-arylpyridine scaffold is present in a number of biologically active molecules. For instance, various 4-arylpyridine derivatives have been investigated as inhibitors of P-glycoprotein, which is involved in multidrug resistance in cancer.

Should this compound be investigated for biological activity, a logical workflow for such studies is presented below.

Caption: A logical workflow for the biological evaluation of this compound.

This workflow represents a standard progression in early-stage drug discovery, from initial screening to identify biological activity, through to preclinical development. The specific assays and models would be dependent on the therapeutic area of interest.

References

- 1. consensus.app [consensus.app]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. honrel.com [honrel.com]

- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 5. Palladium - Safety Data Sheet [chemicalbook.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. Boron - ESPI Metals [espimetals.com]

- 9. ec.europa.eu [ec.europa.eu]

Technical Guide: 4-(6-Fluoronaphthalen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Fluoronaphthalen-2-yl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 4-(6-fluoro-2-naphthyl)pyridine .

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(6-fluoro-2-naphthyl)pyridine | |

| Molecular Formula | C₁₅H₁₀FN | [1] |

| Molecular Weight | 223.24 g/mol | [1] |

| Appearance | Typically a solid at room temperature | |

| Melting Point | Not explicitly reported, but expected to be a solid | |

| Boiling Point | Not explicitly reported | |

| Solubility | Expected to have good solubility in organic solvents and low solubility in water. | [2] |

| CAS Number | Not explicitly assigned to this specific isomer, related compounds exist. |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry reactions. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Protocol

This method involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst.

Reactants:

-

6-Fluoro-2-bromonaphthalene or 2-bromo-6-fluoronaphthalene

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water)

Experimental Procedure (General):

-

To an inert atmosphere reaction vessel, add 6-fluoro-2-bromonaphthalene (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and a base (e.g., 2 equivalents of K₂CO₃).

-

Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Biological Activity and Potential Applications

Fluorine-containing pyridine derivatives are recognized for their significant roles in drug discovery due to their unique physicochemical properties.[3][4] The introduction of fluorine can improve a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4]

While specific biological data for this compound is not extensively documented in the provided search results, related fluorinated pyridine and naphthalene compounds have shown a range of activities, including:

-

Anticancer Activity: Many pyridine derivatives are investigated for their potential as antitumor agents. Some act as topoisomerase II inhibitors, which are crucial for cell division.[5]

-

Kinase Inhibition: Pyridine-containing compounds have been developed as inhibitors of various kinases, such as p38 MAP kinase, which are involved in inflammatory diseases.

-

Antiviral and Antibacterial Activity: The pyridine scaffold is a common feature in many antiviral and antibacterial drugs.[2]

The unique structural combination of a fluoronaphthalene and a pyridine ring in this compound makes it a promising candidate for further investigation in these and other therapeutic areas.

Signaling Pathway Diagrams

While a specific signaling pathway for this compound is not defined, we can illustrate a general hypothetical pathway that such a molecule might influence, for instance, as a kinase inhibitor in a cancer-related pathway.

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel compound like this compound.

Caption: Drug discovery and development workflow.

References

- 1. 3-(4-Fluoronaphthalen-2-yl)pyridine | C15H10FN | CID 46317297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Starting Materials for 4-(6-Fluoronaphthalen-2-yl)pyridine

Introduction: 4-(6-Fluoronaphthalen-2-yl)pyridine is a heteroaromatic compound of interest in medicinal chemistry and materials science. Its synthesis is most effectively achieved through palladium-catalyzed cross-coupling reactions, which require the preparation of key functionalized naphthalene and pyridine precursors. This guide provides an in-depth overview of the primary synthetic routes for these starting materials, focusing on the preparation of a versatile naphthalene core and its subsequent coupling. The principal strategy discussed is the Suzuki-Miyaura cross-coupling, a robust and widely utilized method for forming carbon-carbon bonds between aromatic moieties.

Part 1: Synthesis of the Key Naphthalene Intermediate: 2-Bromo-6-fluoronaphthalene

The most crucial and versatile starting material for the synthesis of the target molecule is 2-bromo-6-fluoronaphthalene. A cost-effective and scalable synthesis route begins with the readily available Tobias acid (2-amino-1-naphthalenesulfonic acid). The overall process involves a three-step sequence: bromination/debromination, diazotization, and thermal decomposition.[1]

Caption: Synthetic workflow for 2-Bromo-6-fluoronaphthalene.

Experimental Protocol: Synthesis of 2-Bromo-6-fluoronaphthalene from Tobias Acid

This protocol is adapted from established patent literature.[1][2]

Step 1: Synthesis of 6-Bromo-2-naphthylamine

-

Bromination: In a suitable reaction vessel, add Tobias acid (1.0 eq) to glacial acetic acid. Heat the mixture to 70-80°C to achieve dissolution.[1][3]

-

Slowly add liquid bromine (2.0 eq) dropwise, maintaining the temperature at 70-72°C. The reaction is typically complete within 1-2 hours. This step results in the formation of 1,6-dibromo-2-naphthylamine.[1]

-

Debromination: Without isolating the intermediate, add a reducing metal powder such as tin powder (Sn) or reduced iron powder (Fe) (1.0-1.5 eq) to the reaction mixture.[2][3]

-

Continue heating and stirring at 70-80°C for several hours until the debromination at the 1-position is complete.

-

Cool the reaction mixture and pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield 6-bromo-2-naphthylamine.[1]

Step 2: Synthesis of 6-Bromo-2-naphthylamine Diazonium Tetrafluoroborate

-

Suspend 6-bromo-2-naphthylamine (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the mixture to between -5°C and 0°C in an ice-salt bath to precipitate fine crystals of the hydrochloride salt.[1]

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) dropwise, ensuring the temperature remains below 0°C. Stir for 30-60 minutes after addition is complete to ensure full diazotization.[1]

-

To the cold diazonium salt solution, add an aqueous solution of fluoroboric acid (HBF₄) (1.0-1.5 eq).[2]

-

Stir the mixture for an additional hour, allowing the diazonium tetrafluoroborate salt to precipitate completely.

-

Filter the resulting solid, wash with cold ethanol and then diethyl ether, and dry under vacuum.[1]

Step 3: Thermal Decomposition to 2-Bromo-6-fluoronaphthalene

-

Place the dried diazonium tetrafluoroborate salt in a flask equipped for gas evolution.

-

Heat the solid gently (typically to around 135°C) until it melts and gas (N₂ and BF₃) begins to evolve vigorously. The decomposition results in a yellowish oily liquid.[1]

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol to give pure 2-bromo-6-fluoronaphthalene.

Quantitative Data Summary

| Step | Product | Typical Yield | Purity (HPLC) | Reference |

| 1 | 6-Bromo-2-naphthylamine | 65-70% | >99% | [1] |

| 2 | Diazonium Tetrafluoroborate Salt | 75-80% | N/A | [1] |

| 3 | 2-Bromo-6-fluoronaphthalene | 55-65% (from amine) | >99% | [1][2] |

Part 2: Assembly via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the naphthalene and pyridine rings is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction offers two primary logical pathways depending on the commercially available or synthesized precursors.

Caption: Alternative Suzuki-Miyaura coupling routes.

Route A: Coupling of 2-Bromo-6-fluoronaphthalene and 4-Pyridylboronic Acid

This is often the preferred route as 4-pyridylboronic acid and its esters are widely available commercially. The reaction couples the synthesized naphthalene intermediate with the pyridine nucleophile.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried flask, add 2-bromo-6-fluoronaphthalene (1.0 eq), 4-pyridylboronic acid (or its pinacol ester) (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).[4][5]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as 1,4-dioxane, toluene, or DMF, often with a small amount of water.[4][6]

-

Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C until the starting material is consumed (monitored by TLC or GC-MS).[5]

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Function | Reference |

| Aryl Halide | 2-Bromo-6-fluoronaphthalene | Electrophile | [5] |

| Boron Reagent | 4-Pyridylboronic Acid | Nucleophile | [4] |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | C-C Bond Formation | [4][5] |

| Ligand | SPhos, XPhos (if using Pd source like Pd₂(dba)₃) | Stabilizes Catalyst | [7] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates Boronic Acid | [7][8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, n-Butanol | Reaction Medium | [4][7] |

| Temperature | 80 - 110 °C | Reaction Rate | [5] |

Route B: Alternative via 6-Fluoronaphthalene-2-boronic Acid

This route involves preparing the boronic acid on the naphthalene core first and then coupling it with a commercially available 4-halopyridine (e.g., 4-bromopyridine).

Experimental Protocol: Synthesis of 6-Fluoronaphthalene-2-boronic Acid

The synthesis of aryl boronic acids from aryl bromides is a standard organometallic procedure.[9]

-

In an oven-dried, inert atmosphere flask, place magnesium turnings. Add a solution of 2-bromo-6-fluoronaphthalene (1.0 eq) in anhydrous THF to form the Grignard reagent.

-

Alternatively, perform a lithium-halogen exchange by dissolving 2-bromo-6-fluoronaphthalene in anhydrous THF or diethyl ether, cooling to -78°C, and adding n-butyllithium (1.1 eq) dropwise.

-

To the resulting organometallic solution at -78°C, add a borate ester such as trimethyl borate or triisopropyl borate (1.5-2.0 eq) dropwise.[9]

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) and stir vigorously to hydrolyze the boronate ester.

-

Extract the product with an organic solvent, dry, and concentrate. The crude boronic acid can be purified by recrystallization.

The resulting 6-fluoronaphthalene-2-boronic acid can then be used in a Suzuki-Miyaura coupling reaction with 4-bromopyridine following the general protocol described for Route A.

References

- 1. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 3. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 4-(6-Fluoronaphthalen-2-yl)pyridine: A Search for a Mechanism of Action

Despite a comprehensive search of available scientific literature, a specific mechanism of action for the compound 4-(6-Fluoronaphthalen-2-yl)pyridine has not been publicly documented. Information regarding its direct biological targets, associated signaling pathways, quantitative efficacy, and detailed experimental protocols remains elusive. The absence of this data prevents the construction of a detailed technical guide as initially requested.

While information on the specific molecule of interest is not available, the broader class of compounds to which it belongs—fluoro-naphthalene-pyridine derivatives—has been the subject of research, revealing a range of potential biological activities. It is important to emphasize that the following information is based on related but distinct molecules and should not be directly extrapolated to this compound without further experimental validation.

General Biological Activities of Related Pyridine Derivatives

Research into various substituted pyridine compounds has indicated a wide array of pharmacological effects. The inclusion of a fluorine atom and a naphthalene moiety can significantly influence the physicochemical properties of the parent pyridine structure, potentially enhancing attributes such as metabolic stability, cell permeability, and binding affinity to biological targets.

Studies on analogous compounds suggest that potential therapeutic applications could lie in the following areas:

-

Anticancer Properties: Many pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms, for some related compounds, involve the inhibition of key enzymes involved in cell proliferation and survival.

-

Antibacterial and Antifungal Activity: The pyridine scaffold is a common feature in many antimicrobial agents. The specific substitutions on the pyridine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

-

Enzyme Inhibition: Substituted pyridines have been designed to target a variety of enzymes implicated in disease. For instance, some derivatives have shown inhibitory activity against kinases, proteases, and other enzymes.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data for this compound, any depiction of a signaling pathway would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential interactions with pathways commonly implicated in the aforementioned therapeutic areas. For example, if the compound were to exhibit anticancer properties, it might interfere with pathways such as:

-

MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

It must be reiterated that without experimental evidence, these remain conjectures.

Data Presentation and Experimental Protocols

Due to the unavailability of quantitative data (e.g., IC50, EC50, Ki values) and specific experimental methodologies for this compound, the requested tables and detailed protocols cannot be provided.

Conclusion

The mechanism of action of this compound is not described in the currently accessible scientific literature. While the chemical scaffold suggests potential for biological activity, any specific claims regarding its mode of action would be unfounded. Further research, including target identification, in vitro and in vivo assays, and detailed mechanistic studies, is required to elucidate the pharmacological profile of this compound. Researchers and drug development professionals interested in this molecule would need to undertake foundational studies to determine its biological effects and potential therapeutic applications.

Uncharted Territory: The Biological Targets of 4-(6-Fluoronaphthalen-2-yl)pyridine Remain Undisclosed

Despite a comprehensive review of scientific literature and patent databases, specific biological targets for the compound 4-(6-Fluoronaphthalen-2-yl)pyridine have not been publicly documented. This indicates that the molecule is likely a novel chemical entity or a research compound with undisclosed biological activity.

While the specific targets for this compound are not available, the structural motifs present in the molecule—a fluorinated naphthalene ring and a pyridine ring—are features of compounds with known biological activities. This suggests that this compound may have the potential to interact with various biological systems.

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. Derivatives of pyridine have been investigated as inhibitors of a wide range of enzymes and receptors. For instance, pyridine-based compounds have been explored as inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are involved in cell division and have been associated with cancer and neurological disorders. Furthermore, substituted pyridine derivatives have been patented as potential antibacterial agents by targeting the enzyme FabI.

The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine-containing pyridine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties. The naphthalene moiety is also found in various compounds with demonstrated biological effects.

Given the absence of specific data for this compound, it is not possible to provide quantitative data on its biological activity, detailed experimental protocols for its assessment, or diagrams of associated signaling pathways. The exploration of this compound's biological targets would require initial screening against a panel of known targets, such as kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, followed by more detailed in vitro and in vivo studies to characterize its mechanism of action.

Researchers and drug development professionals interested in the potential of this compound would need to undertake de novo target identification and validation studies. Such an endeavor would begin with broad pharmacological profiling to identify any potential biological activity, followed by more focused investigations to pinpoint specific molecular targets.

4-(6-Fluoronaphthalen-2-yl)pyridine: A Review of Synthetic Strategies and Potential Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 4-(6-Fluoronaphthalen-2-yl)pyridine. Due to the limited availability of direct literature on this specific compound, this review focuses on established synthetic methodologies for its core components—4-arylpyridines and fluoronaphthalenes—and extrapolates potential biological applications based on structurally related molecules.

Introduction

The fusion of a pyridine ring with a fluorinated naphthalene moiety in this compound presents a compelling scaffold for medicinal chemistry. The pyridine ring is a common feature in many pharmaceuticals, often contributing to aqueous solubility and the ability to form hydrogen bonds. The naphthalene group introduces a larger, lipophilic surface area, which can enhance binding to biological targets. Furthermore, the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This review outlines potential synthetic routes to this novel compound and discusses its putative biological activities based on the known properties of its constituent chemical classes.

Synthetic Methodologies

The synthesis of this compound can be logically approached by forming the C-C bond between a pre-functionalized pyridine and a fluoronaphthalene component. Several well-established palladium-catalyzed cross-coupling reactions are suitable for this purpose.

Synthesis of the 4-Substituted Pyridine Core

The formation of the 4-arylpyridine skeleton is a key step. The most common and effective methods include the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. These reactions typically involve the coupling of a 4-halopyridine (or a derivative) with an appropriate organometallic reagent.[1][2][3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3][5][6]

A typical Suzuki-Miyaura coupling reaction to form a 4-arylpyridine would involve the following steps:

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid or ester (1.2 equivalents), 4-halopyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by a suitable analytical technique like TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylpyridine.

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-(6-Fluoronaphthalen-2-yl)pyridine

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(6-Fluoronaphthalen-2-yl)pyridine. These predictions are derived from published data for similar fluorinated and naphthyl-substituted pyridine derivatives.

Table 1: Predicted 1H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.70 | d | ~4.5 | H-2, H-6 (Pyridine) |

| ~7.70 | d | ~4.5 | H-3, H-5 (Pyridine) |

| ~8.20 | s | - | H-1 (Naphthalene) |

| ~8.00 | d | ~8.5 | H-4 (Naphthalene) |

| ~7.90 | d | ~8.5 | H-8 (Naphthalene) |

| ~7.60 | dd | ~8.5, ~2.0 | H-3 (Naphthalene) |

| ~7.50 | dd | ~9.0, ~2.5 | H-5 (Naphthalene) |

| ~7.30 | td | ~9.0, ~2.5 | H-7 (Naphthalene) |

Table 2: Predicted 13C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, JCF ≈ 250 Hz) | C-6 (Naphthalene) |

| ~150 | C-2, C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~135 (d, JCF ≈ 8 Hz) | C-4a (Naphthalene) |

| ~132 (d, JCF ≈ 3 Hz) | C-2 (Naphthalene) |

| ~130 | C-8a (Naphthalene) |

| ~128 | C-4 (Naphthalene) |

| ~127 | C-8 (Naphthalene) |

| ~125 | C-1 (Naphthalene) |

| ~124 | C-3 (Naphthalene) |

| ~121 | C-3, C-5 (Pyridine) |

| ~119 (d, JCF ≈ 22 Hz) | C-7 (Naphthalene) |

| ~110 (d, JCF ≈ 21 Hz) | C-5 (Naphthalene) |

Table 3: Predicted 19F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -115 | F (Naphthalene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~235.08 | [M]+ |

| ~216.07 | [M-F]+ |

| ~208.08 | [M-HCN]+ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~830 | Aromatic C-H bend (out-of-plane) |

Table 6: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| ~250, ~300 | Ethanol | π → π* transitions |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar biaryl compounds, such as the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromopyridine and 6-fluoronaphthalene-2-boronic acid.

Materials:

-

4-Bromopyridine hydrochloride

-

6-Fluoronaphthalene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a reaction vessel, add 4-bromopyridine hydrochloride (1.0 eq), 6-fluoronaphthalene-2-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Spectroscopic Characterization

The synthesized compound would then be characterized by the following spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) to determine the electronic transition properties.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 4-(6-Fluoronaphthalen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(6-Fluoronaphthalen-2-yl)pyridine, alongside methodologies for its synthesis and potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues and established synthetic protocols to provide a robust framework for its study.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, C₁₅H₁₀FN.

| Property | Value |

| Molecular Formula | C₁₅H₁₀FN |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | This compound |

Synthetic Protocols

The synthesis of this compound can be achieved through several established cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a highly effective and widely used method for forming carbon-carbon bonds between aromatic rings.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 2-bromo-6-fluoronaphthalene and pyridine-4-boronic acid.

Materials:

-

2-bromo-6-fluoronaphthalene

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine 2-bromo-6-fluoronaphthalene (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Biological Significance and Signaling Pathways

Fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The naphthalene moiety is also a common scaffold in pharmacologically active compounds.

Given these characteristics, this compound could be investigated for its activity in various signaling pathways, particularly those involving kinase inhibition, which is a common target for pyridine-containing drugs. A hypothetical workflow for investigating its biological activity is presented below.

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Hypothetical Biological Screening Cascade

This diagram outlines a potential screening cascade to evaluate the biological activity of this compound.

Caption: A logical workflow for biological evaluation.

Physicochemical properties of fluorinated pyridine derivatives

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry. This modification significantly influences a compound's physicochemical properties, which in turn can enhance its pharmacokinetic profile, metabolic stability, and overall efficacy as a therapeutic agent. This guide provides a detailed examination of these properties, supported by quantitative data, experimental methodologies, and process visualizations to aid researchers in the design and development of novel fluorinated pyridine derivatives.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a pyridine ring induces significant changes in the molecule's electronic distribution, lipophilicity, basicity, and susceptibility to metabolic degradation.[1] These alterations are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Basicity (pKa)

The basicity of the pyridine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and receptor binding. The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This results in a lower pKa value for the corresponding pyridinium ion. The position and number of fluorine substituents dictate the magnitude of this effect.

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical factor influencing a drug's ability to cross biological membranes.[4][5][6] The effect of fluorination on lipophilicity is complex. While the substitution of hydrogen with fluorine generally increases a molecule's hydrophobic surface area, the high polarity of the carbon-fluorine bond can also increase the overall polarity of the molecule.[7] The net effect on logP is context-dependent, influenced by the fluorination pattern and the surrounding molecular architecture.[7] For ionizable compounds like pyridines, logD, which accounts for the compound's ionization at a specific pH (typically 7.4), is a more physiologically relevant measure.[8]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. The fluorination of pyridine derivatives can impact solubility in several ways. A decrease in basicity (lower pKa) can lead to lower solubility at acidic pH values where the protonated form would otherwise predominate. Conversely, the introduction of fluorine can sometimes disrupt crystal lattice packing, which may lead to improved solubility. The interplay between lipophilicity and solid-state properties ultimately governs the solubility of these compounds.

Metabolic Stability

A significant advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[9][10] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic half-life of a compound can be significantly prolonged, leading to improved bioavailability and duration of action.[2][3][11][12][13]

Quantitative Physicochemical Data

The following tables summarize representative physicochemical data for a selection of fluorinated pyridine derivatives, illustrating the principles discussed above.

Table 1: pKa Values of Fluorinated Pyridines

| Compound | Substituent Position | pKa of Conjugate Acid |

| Pyridine | - | 5.25 |

| 2-Fluoropyridine | 2 | -0.44 |

| 3-Fluoropyridine | 3 | 2.97 |

| 4-Fluoropyridine | 4 | 1.89 |

| 2,6-Difluoropyridine | 2, 6 | -2.93 |

Note: Data compiled from various sources for illustrative purposes.

Table 2: Lipophilicity (logD at pH 7.4) of 2-Substituted Pyridine Derivatives

| Compound | R Group | logD at pH 7.4 |

| 2-(Methylthio)pyridine | -SCH₃ | 1.69 |

| 2-(Difluoromethylthio)pyridine | -SCF₂H | 1.95 |

| 2-(Trifluoromethylthio)pyridine | -SCF₃ | 2.13 |

| 2-(Ethylsulfonyl)pyridine | -SO₂CH₂CH₃ | -0.07 |

| 2-(2-Fluoroethylsulfonyl)pyridine | -SO₂CH₂CH₂F | -0.21 |

Source: Data adapted from a study on 2-(thiofluoroalkyl)pyridines.[7]

Table 3: Metabolic Stability of Fluorinated Compounds

| Compound Series | Observation |

| PDE9 Inhibitors | Introduction of fluorine was found to influence functionalities involved in P-glycoprotein (Pgp) recognition, which can affect cellular efflux.[14] |

| General Trend | Strategic fluorination at metabolically labile sites generally increases metabolic stability and prolongs the half-life of drug candidates.[10][15] |

| Vericiguat | The fluorine atom in this 1H-pyrazolo[3,4-b]pyridine derivative increases metabolic stability and leads to lower clearance.[16] |

| Alpelisib | The trifluoro-t-butyl group on the pyridine ring results in higher metabolic stability and excellent oral bioavailability.[16] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Determination of pKa by Potentiometric Titration

This is a common and accurate method for determining the pKa of ionizable compounds.[17]

Methodology:

-

Preparation: A precise amount of the fluorinated pyridine derivative is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where the concentrations of the protonated (pyridinium) and neutral pyridine species are equal. At this point, pH = pKa.[17]

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring logP.[4][18]

Methodology:

-

Phase Preparation: 1-Octanol and water (or a buffer of pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.[18]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[18]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds prepared from DMSO stock solutions.[20][21]

Methodology (Direct UV Assay):

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[22]

-

Dilution: A small volume (e.g., 5 µL) of the DMSO stock is added to the wells of a microtiter plate.[20] An aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is then added to each well.[20]

-

Incubation: The plate is mixed thoroughly and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[20][23]

-

Filtration: The resulting solution is filtered to remove any undissolved precipitate.[21]

-

Quantification: The concentration of the dissolved compound in the filtrate is measured using a UV spectrophotometer. A calibration curve is used to convert absorbance to concentration.[21]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[24][25][26]

Methodology:

-

Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[24] The test compound is added to the microsomal suspension at a final concentration typically around 1 µM.[24]

-

Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[24][25]

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[24]

-

Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[24]

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[24]

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to determine the degradation rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Visualizations

The following diagrams illustrate key workflows and concepts in the physicochemical profiling of fluorinated pyridine derivatives.

Caption: High-level workflow for physicochemical property assessment in drug discovery.

Caption: Step-by-step experimental workflow for the in vitro metabolic stability assay.

Caption: Logical relationships showing fluorine's impact on molecular properties.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction to log P and log D in drug development [pion-inc.com]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. nbinno.com [nbinno.com]

- 10. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. biosynce.com [biosynce.com]

- 18. agilent.com [agilent.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. enamine.net [enamine.net]

- 24. mercell.com [mercell.com]

- 25. mttlab.eu [mttlab.eu]

- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Theoretical and Experimental Insights into 4-(6-Fluoronaphthalen-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of 4-(6-Fluoronaphthalen-2-yl)pyridine, a molecule of interest in medicinal chemistry and materials science. While direct theoretical studies on this specific compound are not extensively published, this document compiles established computational and experimental methodologies from closely related analogues. This guide details theoretical methods for predicting molecular properties, standardized experimental protocols for its synthesis and characterization, and discusses potential biological activities based on structurally similar compounds. The information is presented to facilitate further research and application of this compound.

Introduction

Substituted pyridines and naphthalenes are prominent scaffolds in the development of novel therapeutic agents and functional materials. The fusion of these two aromatic systems, as in this compound, offers a unique electronic and structural profile. The introduction of a fluorine atom can further modulate the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets. This guide explores the theoretical underpinnings and practical methodologies for investigating this promising compound.

Theoretical Studies: Computational Approaches

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the geometric, electronic, and spectroscopic properties of molecules like this compound. These computational methods provide insights that can guide experimental design and interpretation.

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure of molecules. Key properties that can be determined include:

-

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.

-

Spectroscopic Properties: Simulating Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra to aid in the interpretation of experimental data.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.

A typical computational workflow for DFT analysis is illustrated below.

Caption: A generalized workflow for performing DFT calculations.

Molecular Docking and Dynamics

For drug development applications, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organic chemistry techniques.

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Protocol:

-

Reactants: 4-Bromopyridine hydrochloride and (6-fluoronaphthalen-2-yl)boronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0).

-

Base: An inorganic base such as potassium phosphate.

-

Solvent: A degassed solvent such as N,N-Dimethylformamide (DMF).

-

Procedure:

-

Combine 4-bromopyridine hydrochloride, (6-fluoronaphthalen-2-yl)boronic acid, palladium catalyst, and base in the solvent.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-100 °C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Characterization

The synthesized compound should be characterized using a suite of spectroscopic and analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic shifts for aromatic protons and carbons of the pyridine and fluoronaphthalene rings. |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₅H₁₀FN. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic vibrational bands for C-H, C=C, C-N, and C-F bonds. |

| UV-Vis Spectroscopy | Analysis of electronic transitions. | Absorption maxima corresponding to π-π* transitions of the aromatic systems. |

| X-ray Crystallography | Determination of the single-crystal structure and intermolecular interactions. | Provides precise bond lengths, angles, and crystal packing information.[2][3] |

Potential Biological Significance and Applications

While the specific biological activity of this compound is not yet extensively documented, the activities of structurally related compounds suggest several potential applications.

-

Kinase Inhibition: Pyridine-based molecules have been identified as inhibitors of various kinases, which are key targets in cancer therapy.[4]

-

DNA Intercalation/Binding: The planar aromatic structure of the naphthalene moiety suggests potential for intercalation or binding to DNA, a mechanism of action for some anticancer drugs.[5]

-

Antifungal Agents: Certain pyridine derivatives have shown promise as antifungal agents, targeting essential enzymes in fungal pathogens.[4]

-

Antimicrobial Activity: The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[6]

The potential interactions of this compound with a hypothetical protein kinase target are depicted below.

Caption: Inhibition of a kinase signaling pathway by a small molecule.

Conclusion

This compound represents a molecule with significant potential in both medicinal chemistry and materials science. This guide has outlined the key theoretical and experimental methodologies for its investigation. By leveraging computational tools for prediction and established protocols for synthesis and characterization, researchers can efficiently explore the properties and applications of this and related compounds. Further studies are warranted to fully elucidate its biological activities and potential as a therapeutic agent or functional material.

References

- 1. 4-(Naphthalen-1-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Discovery of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine as a non-intercalative DNA-binding topoisomerase II-specific catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 4-(6-Fluoronaphthalen-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(6-Fluoronaphthalen-2-yl)pyridine. The following information is extrapolated from the known hazards of its constituent structural motifs: pyridine and fluoronaphthalene. This guide is intended for informational purposes and should be supplemented with professional safety assessments.

Executive Summary

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and drug development, particularly as a scaffold for kinase inhibitors. Due to the absence of specific safety and toxicological data, a cautious approach to handling is imperative. This document provides a comprehensive guide to the presumed safety, handling, and experimental protocols related to this compound, based on the properties of pyridine and fluoronaphthalene derivatives. All personnel handling this compound should be thoroughly trained in the safe handling of hazardous chemicals.

Predicted GHS Hazard Identification

The GHS classification for this compound is predicted based on the known classifications of pyridine and naphthalene.

Predicted GHS Pictograms:

Predicted Signal Word: Danger [1][2]

Predicted Hazard Statements:

-

Physical Hazards:

-

Health Hazards:

-

Environmental Hazards:

Quantitative Data Summary

As no specific experimental data for this compound is available, the following tables summarize the known quantitative data for its parent compounds, pyridine and naphthalene. These values should be used as a conservative reference.

Table 1: Physical and Chemical Properties

| Property | Pyridine | Naphthalene |

| CAS Number | 110-86-1 | 91-20-3 |

| Molecular Formula | C₅H₅N | C₁₀H₈ |

| Molecular Weight | 79.1 g/mol | 128.17 g/mol |

| Boiling Point | 115 °C | 218 °C |

| Melting Point | -42 °C | 80.26 °C |

| Flash Point | 20 °C | 79 °C |

| Autoignition Temp. | 482 °C | 526 °C |

Table 2: Toxicological Data

| Endpoint | Pyridine | Naphthalene |

| LD50 Oral (Rat) | 891 mg/kg | 490 mg/kg |

| LD50 Dermal (Rabbit) | 1121 mg/kg | >2,500 mg/kg |

| LC50 Inhalation (Rat) | 28,500 mg/m³ (1h) | >340 mg/m³ (1h) |

Safety and Handling Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[16][17][18]

-

Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves.[16][17][18] Latex gloves are not recommended.[16]

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood.[17] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[18]

Handling and Storage

-

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.[17]

-

Keep away from heat, sparks, and open flames.[17]

-

Ground and bond containers and receiving equipment to prevent static discharge.[19]

-

Avoid contact with skin, eyes, and clothing.[20]

-

Do not eat, drink, or smoke in handling areas.[17]

-

-

Storage:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[16][17]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][18]

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[16][19]

-

Specific Hazards: Flammable liquid/solid. Vapors may form explosive mixtures with air.[3] Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[16]

Spill and Disposal Procedures

-

Spills:

-

Disposal:

Experimental Protocols

The following are general protocols that can be adapted for the experimental evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol provides a method to assess the cytotoxic effects of the compound on cultured cells.[21][22][23][24]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21][23]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition: ADP-Glo™ Assay

This protocol is designed to quantify the inhibitory effect of the compound on a specific kinase.[25][26][27][28][29]

Methodology:

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25][27]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[25][27]

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value for the compound.

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition using the ADP-Glo™ assay.

Potential Biological Activity and Signaling Pathways

Pyridine derivatives are known to be inhibitors of various kinases and other enzymes.[30][31][32][33] One such target is the protein tyrosine phosphatase SHP2, which is involved in multiple signaling pathways regulating cell growth, proliferation, and differentiation.[34][35][36] Dysregulation of the SHP2 pathway is implicated in various cancers.[31][33]

The following diagram illustrates a simplified SHP2 signaling pathway and a hypothetical point of inhibition by a compound like this compound. This is a speculative model for illustrative purposes only.

Caption: Hypothetical inhibition of the SHP2 signaling pathway.

This guide provides a starting point for the safe handling and experimental use of this compound. It is crucial to re-emphasize that in the absence of specific data, a highly cautious and conservative approach is necessary. Always consult with your institution's safety officer before handling this or any other novel chemical compound.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. hclco.com [hclco.com]

- 3. carlroth.com [carlroth.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. columbuschemical.com [columbuschemical.com]

- 7. flinnsci.com [flinnsci.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. alpharesources.com [alpharesources.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. geneseo.edu [geneseo.edu]

- 12. flinnsci.com [flinnsci.com]

- 13. download.basf.com [download.basf.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. echemi.com [echemi.com]

- 16. media.laballey.com [media.laballey.com]

- 17. nj.gov [nj.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. sdfine.com [sdfine.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. broadpharm.com [broadpharm.com]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. promega.com [promega.com]

- 26. worldwide.promega.com [worldwide.promega.com]

- 27. promega.com [promega.com]

- 28. ulab360.com [ulab360.com]

- 29. ulab360.com [ulab360.com]

- 30. researchgate.net [researchgate.net]

- 31. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. SHP2 Phosphatase [biology.kenyon.edu]

- 36. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(6-Fluoronaphthalen-2-yl)pyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(6-Fluoronaphthalen-2-yl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide includes a general reaction scheme, detailed experimental procedures, characterization data, and a discussion of the potential biological significance of this class of compounds.

Introduction

Fluorinated biaryl compounds, such as this compound, are of significant interest in drug discovery and development. The incorporation of a fluorine atom can modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The naphthalene and pyridine moieties are also common pharmacophores found in a wide range of biologically active molecules.[3][4][5] The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of such biaryl systems.[6][7]

Reaction Scheme

The synthesis of this compound is accomplished by the Suzuki coupling of 2-bromo-6-fluoronaphthalene with 4-pyridylboronic acid. The general reaction is depicted below:

Figure 1: General scheme for the Suzuki coupling synthesis.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound.

Materials:

-

2-Bromo-6-fluoronaphthalene

-

4-Pyridylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand)[8][9]

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))[10]

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluoronaphthalene (1.0 equiv), 4-pyridylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

-

Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or the palladium precursor and ligand (e.g., Pd₂(dba)₃, 1-2.5 mol% with an appropriate ligand-to-metal ratio).[8][10]

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) and degassed water to the flask via syringe. A common solvent ratio is 4:1 or 2:1 organic solvent to water.[10]

-

Reaction Execution: Securely seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[11]

Data Presentation

The following tables summarize typical reaction conditions and expected characterization data for this compound.

Table 1: Representative Suzuki Coupling Conditions

| Parameter | Condition | Reference |

| Aryl Halide | 2-Bromo-6-fluoronaphthalene | N/A |

| Boronic Acid | 4-Pyridylboronic acid | [10] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [10] |

| Base | K₂CO₃ (2.0 equiv) | [10] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | [10] |

| Temperature | 100 °C | [10] |

| Reaction Time | 12-24 h | N/A |

| Yield | Moderate to good (anticipated) | [8] |

Table 2: Anticipated Characterization Data for this compound

| Analysis | Expected Data | Reference for Similar Compounds |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. | [3] |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. | [3][5][12] |

| Mass Spec. | Molecular ion peak corresponding to C₁₅H₁₀FN. | [13] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.